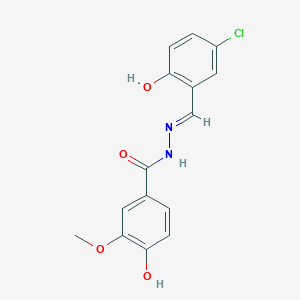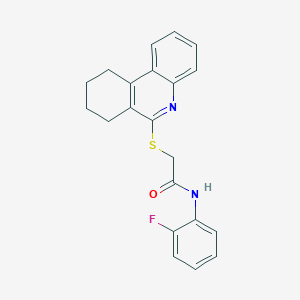![molecular formula C12H22N2O3S B6008943 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6008943.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamide, also known as N-Cbz-L-proline amide, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mécanisme D'action
The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide is not fully understood. However, it has been suggested that it may induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the programmed cell death process. It has also been proposed that N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide may inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide may have potential use in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. Additionally, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide in lab experiments is its relatively low cost and easy availability. Additionally, it has been shown to have a wide range of biological activities, making it a versatile compound for use in various assays. However, one limitation of using N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide. One area of interest is its potential use in the development of new antimicrobial agents. Another area of research is the development of novel compounds based on the structure of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide with potential pharmaceutical applications. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide and its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide involves the reaction of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine with methanesulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained by precipitation with diethyl ether. The purity of the product can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide has been extensively studied for its potential use in various scientific fields. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamideine amide has been investigated for its use in the synthesis of novel compounds with potential pharmaceutical applications.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)13-11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETAPQZJMGDADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6008870.png)
![(2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B6008877.png)
![7-(2,3-difluorobenzyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008880.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B6008886.png)

![3,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6008897.png)
![2-[1-cyclopentyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6008910.png)

![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6008918.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6008924.png)
![methyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6008934.png)

![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6008954.png)
![2,2'-[1,6-bis(methylamino)-1,6-hexanediylidene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6008965.png)